Product packaging for Amylmetacresol(Cat. No.:CAS No. 53043-14-4)

Amylmetacresol

Cat. No.: B7820747
CAS No.: 53043-14-4
M. Wt: 178.27 g/mol
InChI Key: CKGWFZQGEQJZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amylmetacresol (5-Methyl-2-pentylphenol) is an antiseptic compound with a well-documented dual mechanism of action, making it a valuable tool for pharmacological and microbiological research . It functions as a broad-spectrum antibacterial and antiviral agent, and also blocks voltage-gated sodium channels in a local anesthetic-like manner . In vitro studies demonstrate its potent bactericidal activity against a range of pathogens associated with pharyngitis, including Streptococcus pyogenes and Fusobacterium necrophorum, achieving a greater than 99.9% reduction in colony-forming units within 10 minutes . Research also indicates potential virucidal effects against certain enveloped respiratory viruses, such as influenza A and human coronavirus, suggesting its utility in virology studies . With a low toxicity profile (oral LD50 of 1500 mg/kg in rats) and rapid pharmacokinetics involving oxidation and glucuronidation followed by renal excretion, it is a relevant compound for toxicological and metabolic investigations . This product, CAS Number 1300-94-3, is provided as a high-purity material for use exclusively in laboratory research. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O B7820747 Amylmetacresol CAS No. 53043-14-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-pentylphenol
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InChI

InChI=1S/C12H18O/c1-3-4-5-6-11-8-7-10(2)9-12(11)13/h7-9,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGWFZQGEQJZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8046791
Record name Amylmetacresol
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Molecular Weight

178.27 g/mol
Source PubChem
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Solubility

not soluble
Record name Amylmetacresol
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CAS No.

1300-94-3
Record name Amylmetacresol
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Record name Amylmetacresol [INN:BAN]
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Record name Amylmetacresol
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Record name 6-pentyl-m-cresol
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Pharmacology and Molecular Mechanisms of Amylmetacresol

3 Antifungal Properties

While extensively studied for its antibacterial and antiviral effects, the antifungal properties of amylmetacresol (B1666032) are less defined. Some studies investigating various throat lozenge formulations have explored their efficacy against Candida albicans, a common fungal pathogen. One study noted that while some antiseptic lozenges showed activity against C. albicans, formulations containing this compound and DCBA did not demonstrate significant antifungal properties in that specific research. researchgate.net However, a different study analyzing multiple lozenges found that formulations containing these ingredients did reduce counts of C. albicans. researchgate.net This suggests that the antifungal activity may be formulation-dependent or less pronounced compared to its bactericidal and virucidal actions. researchgate.netresearchgate.net

Local Anesthetic-like Properties

This compound demonstrates properties characteristic of a local anesthetic, primarily through its interaction with neuronal ion channels and its influence on mediators of pain and inflammation.

A key mechanism underlying the local anesthetic effect of this compound is its ability to block voltage-gated sodium channels. wikipedia.orgdrugbank.com These channels are critical membrane proteins that control the flow of sodium ions across the neuronal membrane, a process essential for the initiation and propagation of action potentials, which are the electrical signals that transmit nerve impulses. nih.govyoutube.com

By blocking these sodium channels, this compound reduces the excitability of sensory neurons. drugbank.com This action is analogous to that of established local anesthetics, which physically obstruct the channel pore and prevent the influx of sodium ions that leads to nerve depolarization. nih.govdrugbank.com This blockade effectively dampens the transmission of pain signals from the peripheral nervous system to the central nervous system. The interaction is state-dependent, meaning the drug may have a different affinity for channels in resting, open, or inactivated states, a characteristic that can influence its efficacy in pain management. nih.gov

Table 1: Mechanism of Action of this compound

Target Action Effect

This compound is also thought to exert its effects by inhibiting inflammatory and pain mediators involved in the inflammation of mucous membranes in the mouth and throat. drugbank.com Tissue injury and inflammation lead to the release of a variety of chemical mediators from damaged tissue, vascular sources, and immune cells. nih.gov These substances, which include cytokines (like TNF-α, IL-1β, IL-6), prostaglandins, and histamine, can directly activate or sensitize the peripheral endings of nociceptors (pain-sensing neurons). nih.govmdpi.com

The sensitization of these neurons lowers their activation threshold, leading to a state of hypersensitivity where stimuli that are normally not painful become painful (allodynia) and painful stimuli are perceived as more intense (hyperalgesia). By modulating these mediators, this compound can help to reduce the inflammatory response and the associated pain. drugbank.comnih.gov This action complements its direct nerve-blocking effects, addressing both the signaling and the underlying cause of localized pain. nih.gov

Pharmacokinetic Profiles

The pharmacokinetic profile of this compound describes its absorption, metabolism, and elimination from the body. These processes are characterized by rapid absorption and efficient clearance.

This compound is rapidly absorbed following administration. wikipedia.orgdrugbank.com When delivered via an oral lozenge, the active ingredient is released into the saliva and quickly absorbed through the oral mucosa. This rapid absorption contributes to the prompt onset of its local effects.

Once absorbed, this compound undergoes biotransformation, primarily in the liver, through two main metabolic pathways. wikipedia.orgnih.gov

Oxidation: This is a Phase I metabolic reaction where this compound is oxidized to a carboxylic acid. wikipedia.org This process introduces a more polar functional group onto the molecule, which is a common step in drug metabolism to make compounds more water-soluble. nih.govmhmedical.com

Glucuronidation: Following oxidation, the resulting metabolite, or the parent compound itself, undergoes a Phase II conjugation reaction known as glucuronidation. wikipedia.orgnih.gov In this pathway, an endogenous molecule, glucuronic acid, is attached to the drug metabolite. upol.czresearchgate.net This process significantly increases the water solubility and molecular weight of the compound, facilitating its excretion from the body. nih.govrsc.org Glucuronidation is one of the most important Phase II pathways for detoxifying and clearing drugs and other foreign substances. upol.cz

Table 2: Pharmacokinetic Profile of this compound

Parameter Description
Absorption Rapidly absorbed. wikipedia.orgdrugbank.com
Metabolism Undergoes Phase I (Oxidation to a carboxylic acid) and Phase II (Glucuronidation) reactions. wikipedia.org

| Elimination | Primarily eliminated via the kidneys (renal excretion). wikipedia.org |

The hydrophilic glucuronide conjugates of this compound are efficiently eliminated from the body. wikipedia.org The primary route of elimination is through the kidneys, where the metabolites are excreted in the urine. wikipedia.orgnih.gov This process of renal excretion involves glomerular filtration, where water-soluble compounds are filtered from the blood into the urine, and potentially active tubular secretion. mhmedical.commsdmanuals.comresearchgate.net The rapid metabolism and subsequent renal clearance result in the swift elimination of this compound from the systemic circulation. wikipedia.org

Table of Mentioned Compounds

Compound Name
This compound
Dichlorobenzyl alcohol
Glucuronic acid
Histamine
IL-1β (Interleukin-1 beta)
IL-6 (Interleukin-6)
Prostaglandins

Distribution and Protein Binding Characteristics

The distribution and protein binding characteristics of a drug are crucial in determining its bioavailability, intensity of action, and duration of effect. These pharmacokinetic parameters govern the movement of a compound throughout the body and its availability to interact with target sites. For this compound, an antiseptic agent commonly used in throat lozenges, specific data on its volume of distribution and protein binding are not extensively documented in publicly available scientific literature.

General Principles of Drug Distribution and Protein Binding

The distribution of a drug from the systemic circulation to the tissues and organs is a key pharmacokinetic process. It is influenced by several factors, including the drug's lipid solubility, pKa, and the extent of its binding to plasma proteins. Only the unbound or "free" fraction of a drug is generally considered pharmacologically active and available to diffuse from the bloodstream into tissues to exert its effects.

Plasma proteins, primarily albumin for acidic and neutral drugs, and α1-acid glycoprotein (B1211001) for basic drugs, act as a circulating reservoir for many compounds. The binding of a drug to these proteins is a reversible process. A high degree of protein binding can limit the distribution of a drug, effectively reducing its volume of distribution and slowing its clearance from the body. Conversely, drugs with low protein binding are more readily available to distribute into tissues.

The volume of distribution (Vd) is a theoretical pharmacokinetic parameter that quantifies the extent of a drug's distribution in the body. A low Vd suggests that the drug is largely confined to the vascular compartment (the bloodstream), whereas a high Vd indicates extensive distribution into tissues.

Available Information on this compound

While specific quantitative data on the volume of distribution and plasma protein binding percentage for this compound are not available in major drug information databases, some general pharmacokinetic aspects have been described. drugbank.com this compound is known to be rapidly absorbed following oral administration. wikipedia.org

Studies on lozenge formulations containing this compound have primarily focused on its local effects in the oropharyngeal cavity. Research has shown that this compound is released rapidly into the saliva, reaching maximum concentrations within 3 to 4 minutes of sucking on a lozenge. amazonaws.com It has been reported that approximately 50% of the administered dose is present in the saliva after 120 minutes, indicating a localized and sustained presence in the target area. amazonaws.com

The primary mode of action for this compound is local, with systemic uptake considered to be limited. nih.gov Following absorption, it is understood to be metabolized through oxidation to a carboxylic acid and subsequent glucuronidation, after which it is rapidly eliminated by the kidneys. wikipedia.org The lack of detailed distribution and protein binding data suggests that the systemic exposure is low and/or that these specific parameters have not been a primary focus of research, given its principal use as a topical antiseptic in the throat.

Due to the absence of specific research findings, a data table for the distribution and protein binding characteristics of this compound cannot be provided.

Preclinical and Clinical Research on Amylmetacresol Efficacy

In Vitro Studies

In vitro research has been fundamental in characterizing the antimicrobial spectrum and mechanism of action of amylmetacresol (B1666032). These studies provide foundational data on its direct effects on various pathogens.

Assessment of Minimum Inhibitory Concentration (MIC) and Bactericidal Activity

This compound, often in combination with 2,4-dichlorobenzyl alcohol (DCBA), has demonstrated broad-spectrum bactericidal activity against a range of bacteria implicated in oropharyngeal infections. dovepress.comnih.gov Studies have shown that this combination can achieve a significant reduction in bacterial counts, often greater than 99.9%, within a short exposure time. dovepress.comnih.gov

A study investigating the bactericidal action of an AMC/DCBA lozenge dissolved in artificial saliva tested its efficacy against seven bacterial species associated with pharyngitis. The results indicated rapid bactericidal activity, with a greater than 3 log10 reduction in colony-forming units (CFUs) observed for several pathogens within one minute of exposure. nih.gov For instance, at 1 minute, the log10 reduction in CFU/mL was 5.7 for Streptococcus pyogenes and 6.1 for Haemophilus influenzae. nih.gov By 10 minutes, a significant reduction was observed for all tested species, including Staphylococcus aureus. nih.govnih.gov

Table 1: Bactericidal Activity of this compound/2,4-dichlorobenzyl alcohol (AMC/DCBA) Lozenge Against Oropharyngeal Bacteria

Bacterial Species Time to >3 log10 Reduction in CFUs Log10 Reduction in CFU/mL (± SD) at 1 minute
Streptococcus pyogenes 1 minute 5.7 (± 0.1)
Haemophilus influenzae 1 minute 6.1 (± 0.1)
Arcanobacterium haemolyticum 1 minute 6.5 (± 0.0)
Fusobacterium necrophorum 1 minute 6.5 (± 0.0)
Streptococcus dysgalactiae 5 minutes Not reported at 1 min
Moraxella catarrhalis 5 minutes Not reported at 1 min
Staphylococcus aureus 10 minutes Not reported at 1 min

Data sourced from Matthews et al. (2018) nih.gov

Virucidal Effect Studies on Respiratory Viruses

In vitro studies have demonstrated that this compound, particularly in combination with DCBA, exerts a direct virucidal effect on several enveloped respiratory viruses. drugbank.com Research has shown this combination to be effective against influenza A virus, respiratory syncytial virus (RSV), and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). drugbank.com The virucidal action is rapid, with a significant reduction in viral titre observed within minutes of exposure. drugbank.com

Further investigations have expanded on these findings, showing virucidal effects against other enveloped viruses such as parainfluenza virus type 3 and cytomegalovirus. nih.govnih.gov The peak virucidal effects were noted after just one minute of incubation. nih.govnih.gov However, the efficacy against non-enveloped viruses, such as rhinoviruses and adenoviruses, appears to be limited. drugbank.com Some research suggests that the antiviral effect of certain lozenge formulations may be influenced by the excipients in addition to the active ingredients. researchgate.net

Impact on Microbial Biofilm Structure and Viability

The ability of microorganisms to form biofilms presents a significant challenge in managing infections. While specific studies focusing solely on the impact of this compound on microbial biofilm structure and viability are not extensively detailed in the provided search results, the bactericidal data suggests a potential for disruption. The rapid killing of planktonic bacteria, as demonstrated in MIC and bactericidal studies, is a prerequisite for preventing biofilm formation. The physical action of antiseptics on bacteria can contribute to the disruption of biofilm integrity. dovepress.com Further research is needed to fully elucidate the specific effects of this compound on the complex structure and viability of established microbial biofilms.

In Vivo Animal Models

In vivo animal models are crucial for evaluating the efficacy and pharmacological effects of antimicrobial agents in a living system, providing insights that cannot be obtained from in vitro studies alone.

Evaluation of Antimicrobial Efficacy in Relevant Infection Models

Specific in vivo animal models detailing the antimicrobial efficacy of this compound in relevant infection models were not prominently available in the search results. Animal models of infection are complex and can be designed to be immunocompetent or neutropenic to assess the interplay between the antimicrobial agent and the host immune system. nih.gov While in vitro data strongly supports the bactericidal and virucidal potential of this compound, dedicated in vivo infection models would be necessary to confirm these effects in a physiological setting. Such studies would help to understand how the compound behaves in the presence of host factors and its ability to reduce microbial load at a site of infection.

Assessment of Localized Pharmacological Effects

Beyond its antiseptic properties, this compound has been shown to exhibit localized pharmacological effects, specifically a local anesthetic-like action. nih.gov This effect is attributed to its ability to block voltage-gated neuronal sodium channels. nih.gov

In vitro studies using HEK 293 cells expressing neuronal sodium channels demonstrated that this compound reversibly blocks sodium inward currents. nih.gov The half-maximum blocking concentration (EC50) for this compound was determined to be 53.6 μM. nih.gov This potency is noteworthy, as it is estimated to be 10-20 times more potent than lidocaine in blocking sodium inward current. nih.gov The blocking action is more pronounced at depolarized membrane potentials and with high-frequency neuronal discharges, suggesting that this compound binds more effectively to inactivated sodium channels. nih.gov This mechanism provides a scientific basis for the symptomatic relief of sore throat pain observed with lozenges containing this compound. researchgate.net

Clinical Trial Research and Outcomes

The clinical efficacy of this compound (AMC), most commonly in combination with 2,4-dichlorobenzyl alcohol (DCBA), for the symptomatic relief of acute sore throat has been evaluated in numerous clinical trials. This section details the findings from randomized controlled trials, systematic reviews, and comparative efficacy studies.

Randomized Controlled Trials for Symptomatic Relief

Randomized controlled trials (RCTs) have consistently demonstrated the effectiveness of this compound-containing lozenges in providing relief from the symptoms of acute sore throat.

Clinical studies have shown that lozenges containing this compound and 2,4-dichlorobenzyl alcohol (AMC/DCBA) provide a statistically significant reduction in throat soreness compared to non-medicated or placebo lozenges. nih.govnih.gov In a study involving 310 patients, those receiving AMC/DCBA lozenges experienced a reduction in throat soreness as early as five minutes after the first dose, with the effect persisting for up to two hours. nih.govnih.gov This relief was significantly different from the placebo group throughout the three-day study period. nih.gov

Another systematic review and meta-analysis of three randomized controlled trials involving 660 adults found that AMC/DCBA lozenges resulted in a standardized mean difference in pain intensity of -0.6 on an 11-point ordinal rating scale compared to placebo two hours after administration, indicating a significant analgesic effect. nih.gov

A study focusing on postoperative sore throat also found that preoperative administration of an AMC/DCBA lozenge significantly reduced the severity score of sore throat within 30 minutes after the operation compared to a placebo. tci-thaijo.org

Difficulty swallowing, or dysphagia, is a common and bothersome symptom of sore throat. RCTs have demonstrated that AMC/DCBA lozenges significantly alleviate this symptom. In one trial, the mean changes from baseline in difficulty swallowing were significantly greater in the group receiving AMC/DCBA lozenges compared to the non-medicated lozenge group at all assessed time points. nih.gov The maximum reduction in difficulty swallowing was observed 75 minutes after taking the first lozenge. nih.gov

Similarly, a study comparing an AMC/DCBA plus lidocaine lozenge and a hexylresorcinol lozenge to a placebo reported significant improvements in difficulty swallowing for both active treatments compared to the placebo. ualberta.ca

A key advantage of topical treatments like lozenges is the rapid onset of action. Clinical trials have confirmed that the analgesic effect of this compound-containing lozenges is both rapid and sustained. One study reported that AMC/DCBA lozenges provided a rapid analgesic effect that was noticeable within five minutes and lasted for two hours, providing relief long after the lozenge had dissolved. nih.govnih.gov

In a comparative study, an AMC/DCBA plus lidocaine lozenge demonstrated a rapid onset of action between 1 to 10 minutes post-dose. ualberta.caresearchgate.netualberta.ca The numbing effect, a component of the analgesic action, was reported as early as one minute after taking the lozenge and peaked at 15 minutes. ualberta.caresearchgate.netualberta.ca

Table 1: Summary of Randomized Controlled Trial Outcomes for this compound (AMC/DCBA) Lozenges

Outcome Measure Key Findings Onset of Action Duration of Action
Throat Soreness Reduction Statistically significant reduction in pain intensity compared to placebo. nih.govnih.gov As early as 5 minutes. nih.govnih.gov Up to 2 hours. nih.govnih.gov
Improvement in Swallowing Significantly greater improvement in difficulty swallowing versus non-medicated lozenges. nih.gov Not explicitly stated, but significant at all time points. Sustained improvement over the study period.
Analgesic Action Provides rapid and ongoing pain relief. nih.gov 1-10 minutes (with lidocaine). ualberta.caresearchgate.netualberta.ca Up to 2 hours. nih.govlaegemiddelstyrelsen.dk

Systematic Reviews and Meta-Analyses of Efficacy

Systematic reviews and meta-analyses provide a higher level of evidence by pooling data from multiple studies. A 2017 systematic review and meta-analysis of three RCTs concluded that lozenges containing AMC/DCBA are an effective option for relieving pain in patients with uncomplicated sore throat. nih.gov The analysis showed a significant difference in pain intensity reduction in favor of the AMC/DCBA lozenges over placebo. nih.gov

Another systematic review protocol was designed to determine the best available evidence for the effectiveness of AMC/DCBA throat lozenges in patients with acute sore throat due to upper respiratory tract infections, highlighting the ongoing interest in consolidating the evidence for this treatment. nursingcenter.comnih.govdrugbank.com A systematic review concerning postoperative sore throat also supported the use of AMC/DCBA lozenges for reducing the severity of this condition shortly after surgery. tci-thaijo.org

Comparative Efficacy Studies with Other Topical Agents

Several studies have compared the efficacy of this compound-containing lozenges with other active topical agents.

In a randomized, double-blind, placebo-controlled study, a lozenge containing AMC/DCBA and lidocaine was compared to a lozenge with hexylresorcinol and a placebo. ualberta.canih.gov While the hexylresorcinol lozenge showed superiority over placebo for the primary endpoint at two hours, the AMC/DCBA with lidocaine lozenge was also superior to placebo for secondary endpoints at various time points, demonstrating its efficacy. ualberta.canih.gov Both active lozenges provided rapid and effective sore throat relief. ualberta.canih.gov

Another study highlighted that both hexylresorcinol and this compound were found to be more potent than lidocaine in their local anesthetic-like effects by blocking voltage-gated neuronal sodium channels. In vitro studies have also compared the antiviral efficacy of lozenges containing AMC/DCBA or hexylresorcinol with those containing iota-carrageenan, with the latter showing broader antiviral activity. tandfonline.com

Table 2: Comparative Efficacy of this compound Lozenges

Comparator Agent Study Design Key Efficacy Findings for this compound Formulation
Hexylresorcinol Randomized, double-blind, placebo-controlled trial. ualberta.canih.gov AMC/DCBA plus lidocaine lozenge was superior to placebo for secondary endpoints and provided rapid and effective sore throat relief. ualberta.canih.gov
Lidocaine In vitro study. This compound was found to be 10-20 times more potent than lidocaine in blocking sodium channels.
Iota-Carrageenan In vitro antiviral study. tandfonline.com Carrageenan-containing lozenges showed higher and broader antiviral activity against tested respiratory viruses. tandfonline.com

Effect on Oral Bacterial Load Reduction

This compound (AMC) has been the subject of research to evaluate its effectiveness in reducing the bacterial load in the oral cavity. Often formulated in combination with 2,4-dichlorobenzyl alcohol (DCBA) in antiseptic lozenges, studies have focused on its bactericidal activity against a variety of microorganisms responsible for oropharyngeal infections.

In vitro studies have demonstrated that this compound, in combination with DCBA, exhibits broad-spectrum antibacterial effects. nih.govnih.gov Research has quantified this activity by measuring the reduction in colony-forming units (CFUs) of key pharyngitis-causing bacteria when exposed to a dissolved lozenge solution. nih.govnih.gov

One significant in vitro study exposed seven bacterial species associated with pharyngitis to a lozenge containing 0.6 mg of this compound and 1.2 mg of DCBA dissolved in artificial saliva. nih.govnih.govresearchgate.net The results showed rapid bactericidal action, with a reduction in CFUs observed for all tested organisms after just one minute of exposure. nih.govnih.govmedchemexpress.cn Notably, a greater than 99.9% reduction in CFUs was achieved for all tested bacterial species within 10 minutes, a timeframe consistent with the typical dissolution time of a lozenge in the mouth. nih.govresearchgate.netdovepress.com

The bactericidal efficacy was measured as a log10 reduction in CFUs. For several key pathogens, a substantial reduction was observed early in the exposure period. For instance, at the one-minute mark, a significant decrease in bacterial count was recorded for Streptococcus pyogenes, Haemophilus influenzae, Arcanobacterium haemolyticum, and Fusobacterium necrophorum. nih.govresearchgate.netmedchemexpress.cn Other bacteria, such as Streptococcus dysgalactiae and Moraxella catarrhalis, showed a similar significant reduction within five minutes. nih.govresearchgate.netmedchemexpress.cn Even the more resilient Staphylococcus aureus showed a greater than 3 log10 reduction within ten minutes. nih.govresearchgate.netmedchemexpress.cn

The findings from these studies suggest that the antiseptic properties of this compound contribute to a significant and rapid reduction of the bacterial load in the oral cavity.

Table 1: In Vitro Bactericidal Activity of this compound/2,4-dichlorobenzyl alcohol Lozenge Against Oropharyngeal Pathogens

Bacterial SpeciesTime to >3 log10 Reduction in CFUs (minutes)Log10 Reduction in CFU/mL (±SD) at Specified Time
Streptococcus pyogenes15.7 (±0.1) at 1 min
Haemophilus influenzae16.1 (±0.1) at 1 min
Arcanobacterium haemolyticum16.5 (±0.0) at 1 min
Fusobacterium necrophorum16.5 (±0.0) at 1 min
Streptococcus dysgalactiae56.3 (±0.0) at 5 min
Moraxella catarrhalis55.0 (±0.9) at 5 min
Staphylococcus aureus103.5 (±0.1) at 10 min
Data sourced from a study evaluating the bactericidal activity of a lozenge containing this compound (0.6 mg) and 2,4-dichlorobenzyl alcohol (1.2 mg). nih.govresearchgate.netmedchemexpress.cn

Synergistic and Combination Therapies with Amylmetacresol

Amylmetacresol (B1666032) in Combination with 2,4-Dichlorobenzyl Alcohol (DCBA)

The combination of this compound (AMC) and 2,4-dichlorobenzyl alcohol (DCBA) is a well-established antiseptic formulation found in many over-the-counter sore throat lozenges. nih.govapollopharmacy.in This pairing is designed to provide broad-spectrum antimicrobial activity along with symptomatic relief.

Enhanced Antibacterial Spectrum and Efficacy

The combination of this compound and 2,4-dichlorobenzyl alcohol (DCBA) demonstrates a broad bactericidal action against a range of bacteria implicated in oropharyngeal infections. nih.govresearchgate.netnih.gov In vitro studies have shown that lozenges containing these two active ingredients, when dissolved in a solution mimicking human saliva, are capable of killing 99.9% of tested pharyngitis-associated bacteria within 10 minutes. nih.gov This rapid bactericidal activity is consistent with the typical dissolution time of a lozenge in the mouth. nih.govnih.gov

The antibacterial efficacy of the AMC/DCBA combination has been tested against several key bacterial species associated with pharyngitis. The spectrum of activity includes both Gram-positive and Gram-negative bacteria.

Table 1: Bactericidal Action of AMC/DCBA Lozenges Against Oropharyngeal Bacteria

Bacterial Species Time to Achieve >99.9% Kill Implication in Pharyngitis
Streptococcus pyogenes Within 10 minutes Common cause of bacterial pharyngitis ("strep throat"). dovepress.com
Fusobacterium necrophorum Within 10 minutes Associated with Lemierre's syndrome, a complication of pharyngitis.
Streptococcus dysgalactiae Within 10 minutes A member of Group C Streptococci, can cause pharyngitis.
Moraxella catarrhalis Within 10 minutes A common respiratory pathogen.
Haemophilus influenzae Within 10 minutes Can cause various respiratory infections.
Arcanobacterium haemolyticum Within 10 minutes A cause of pharyngitis, particularly in adolescents.
Staphylococcus aureus Within 10 minutes Can be a secondary pathogen in throat infections.

This table is based on data from a study examining the bactericidal action of an antiseptic lozenge containing AMC and DCBA. nih.govresearchgate.netnih.gov

This broad-spectrum bactericidal effect suggests that lozenges containing AMC and DCBA may be beneficial for patients with uncomplicated bacterial pharyngitis. nih.govnih.gov

Broad-Spectrum Antiviral Activity

In addition to its antibacterial properties, the combination of this compound and 2,4-dichlorobenzyl alcohol has demonstrated virucidal effects against several enveloped respiratory viruses in vitro. nih.govdovepress.comnih.govwikipedia.org Research has shown that a lozenge containing these two compounds can deactivate viruses such as influenza A virus, Respiratory Syncytial Virus (RSV), and SARS-CoV. wikipedia.org Further studies have confirmed virucidal action against other viruses like parainfluenza virus type 3 and cytomegalovirus, with peak effects observed after just one minute of incubation in laboratory settings. nih.gov

However, the antiviral activity is not universal. Studies have found this combination to be inactive against non-enveloped viruses like adenovirus and human rhinovirus. wikipedia.orgnih.gov Some research also indicates that the specific formulation, including excipients, may play a role in the antiviral effectiveness of the lozenges. nih.gov For instance, one study found that among several AMC/DCBA lozenge formulations, only one showed moderate activity against influenza A H1N1n virus, and another single formulation showed some activity against human coronavirus OC43 and Coxsackievirus A10. nih.gov

Combined Local Anesthetic and Antiseptic Effects

The combination of this compound and 2,4-dichlorobenzyl alcohol provides both antiseptic and local anesthetic-like effects, addressing both the cause and symptoms of sore throat. apollopharmacy.innih.gov The antiseptic action of both compounds helps to kill bacteria and some viruses responsible for mouth and throat infections. apollopharmacy.inwikipedia.org

The local anesthetic properties are thought to arise from the ability of these compounds to block voltage-gated neuronal sodium channels, similar to conventional local anesthetics. nih.govdrugbank.com An in-vitro study investigating the effects of the combination on the NaV1.2 sodium channel, which is expressed in neurons, demonstrated a block of inward sodium currents. nih.gov This action can help to numb the throat, providing relief from the pain and irritation associated with a sore throat. drugbank.comtruemeds.in Clinical trials have shown that lozenges with this combination can provide pain relief and ease difficulty in swallowing within five minutes of administration, with the effect lasting for up to two hours. drugbank.com

This compound in Combination with Other Active Pharmaceutical Ingredients

This compound is also formulated with other active ingredients to target specific symptoms, such as cough, or to achieve synergistic antimicrobial effects against resilient pathogens.

Combinations with Dextromethorphan (B48470) for Cough Suppression

This compound is combined with dextromethorphan hydrobromide in certain lozenge formulations to treat dry cough associated with throat irritation from colds, the flu, or allergies. apollopharmacy.inapollopharmacy.inapmedcare.com In this combination, the two active ingredients perform distinct but complementary functions. truemeds.in

This compound acts as a mild antiseptic, targeting the bacteria that can cause throat infections and subsequent irritation that may trigger a cough. apollopharmacy.inapollopharmacy.in It also provides a soothing effect on the throat. truemeds.in

Dextromethorphan is a cough suppressant (antitussive). It works by acting on the cough center in the brain to reduce the urge to cough. apollopharmacy.inapollopharmacy.inapmedcare.com

This dual-action approach aims to simultaneously manage the underlying irritation and suppress the cough reflex, providing comprehensive relief from the symptoms of a dry, unproductive cough. truemeds.inapollopharmacy.in

Synergistic Effects with Berberine (B55584) against Enterococcus faecalis

Recent research has explored the synergistic antibacterial activity of this compound in combination with berberine against Enterococcus faecalis. nih.gov E. faecalis is a highly resilient bacterium known for its ability to form biofilms, which are communities of bacteria that are difficult to eradicate and are often implicated in persistent infections. nih.gov

A study investigated the combined effect of berberine and this compound on both planktonic (free-floating) E. faecalis and its biofilms. nih.gov The findings revealed a synergistic killing effect against the planktonic bacteria. While each compound alone had a weak effect at certain concentrations, their combination was significantly more effective. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) and Synergistic Effects of Berberine and this compound against E. faecalis

Compound MIC (Alone) Concentration in Synergistic Combination
Berberine 512 μg/mL 512 μg/mL
This compound 0.0233% 0.00233%

Data from a study on the synergistic antibacterial activity against Enterococcus faecalis in vitro. nih.gov

Furthermore, while the combination did not significantly reduce the number of viable cells within a mature biofilm, it did cause obvious changes to the biofilm's structure as observed by scanning electron microscopy. nih.gov Importantly, the study also determined that the combination of berberine and this compound exhibited low cytotoxicity to human oral keratinocytes, suggesting good biological safety. nih.gov This synergistic relationship could be a promising strategy for managing infections involving E. faecalis. nih.gov Berberine itself has been shown to inhibit biofilm formation by interfering with the expression of genes responsible for bacterial adhesion. nih.govresearchgate.net

Combinations with Menthol (B31143) and Levomenthol

This compound is frequently formulated in combination with menthol and its active isomer, levomenthol, in over-the-counter throat lozenges. This combination aims to provide enhanced symptomatic relief for sore throats by leveraging the distinct but complementary properties of each compound. Menthol is a covalent organic compound, obtained synthetically or from mint oils, known for its ability to induce a cooling sensation. compoundchem.comdrugbank.com This effect is not due to an actual drop in temperature but results from the stimulation of cold-sensitive TRPM8 receptors in the skin and mucous membranes. drugbank.com

Beyond its cooling effect, menthol possesses its own mild antiseptic and local anaesthetic properties. compoundchem.com When combined with this compound and another common antiseptic, 2,4-dichlorobenzyl alcohol (DCBA), the resulting formulation offers a multi-faceted approach to sore throat relief. The primary anaesthetic action of this compound is understood to stem from its ability to block voltage-gated sodium channels, similar to other local anaesthetics, which prevents the transmission of pain signals. compoundchem.comnih.gov Levomenthol complements this action by providing a distinct cooling and soothing sensation, which can help alleviate the irritation associated with a sore throat. compoundchem.comdrugbank.com

An in-vitro evaluation of a lozenge formulation containing 0.6 mg of this compound, 1.2 mg of DCBA, and 8 mg of menthol demonstrated antibacterial effectiveness against Streptococcus pyogenes and Staphylococcus aureus. dovepress.com This suggests that the combination of these active ingredients works effectively to kill bacteria associated with mouth and throat infections, while also providing symptomatic relief. dovepress.comtandfonline.com The combination of this compound's antiseptic and anaesthetic action with levomenthol's cooling and soothing properties provides a broader range of symptom relief than either compound might offer alone.

Interactive Table: Properties of this compound and Levomenthol in Combination Lozenges

CompoundPrimary Mechanism of ActionTherapeutic Effect
This compound Blocks voltage-gated sodium channels compoundchem.comnih.govnursingcenter.comresearchgate.netAntiseptic, Local Anaesthetic compoundchem.comtandfonline.comnursingcenter.comnih.gov
Levomenthol Stimulates cold-sensitive TRPM8 receptors drugbank.comCooling Sensation, Mild Anaesthetic, Anti-irritant compoundchem.comdrugbank.com

Investigational Combination Therapies and Future Directions

While this compound is well-established in combination with antiseptics like 2,4-dichlorobenzyl alcohol (DCBA) and soothing agents like levomenthol, research into novel combinations and future therapeutic directions continues. One area of development involves combining this compound with more potent local anaesthetics to enhance pain relief.

A notable example is the combination of this compound/DCBA with lignocaine (lidocaine). In-vitro studies have demonstrated that while this compound and DCBA alone can block voltage-gated sodium channels, the addition of lignocaine further augments this effect. nih.govresearchgate.net This enhanced mechanism of action has been explored in a clinical setting for managing postoperative sore throat (POST), a common complication following general anaesthesia with supraglottic airway devices. nih.gov A randomized, double-blinded, placebo-controlled trial found that preoperative administration of a lozenge containing this compound, DCBA, and lignocaine was a simple and safe method to reduce both the incidence and severity of POST. nih.gov

Future research may focus on comparing or combining this compound with other classes of active ingredients. For instance, studies have compared the antiviral efficacy of this compound/DCBA lozenges against those containing iota-carrageenan, a polymer derived from red seaweed. researchgate.netnih.gov One such study found that while certain this compound/DCBA formulations showed moderate activity against specific respiratory viruses like influenza A and human rhinovirus 1a, they were not effective against others. tandfonline.comresearchgate.net In contrast, the carrageenan-containing lozenges demonstrated high activity against all tested viruses. tandfonline.comresearchgate.net

These findings suggest a potential future direction for developing broader-spectrum antiviral treatments for sore throat, possibly through new formulations or combination therapies. Further studies could explore the synergistic potential of combining this compound with antiviral polymers like carrageenan or other agents such as corticosteroids to offer both symptomatic relief and a more targeted causative therapy for viral throat infections. researchgate.netnih.gov Additionally, future clinical evaluations could investigate the benefits of administering regular postoperative doses of existing this compound combinations to manage symptoms over a longer duration. nih.gov

Interactive Table: In-Vitro Antiviral Efficacy of Selected Lozenge Formulations

Lozenge FormulationActive IngredientsAntiviral Activity against Human Coronavirus (hCoV) OC43Antiviral Activity against Coxsackievirus A10Antiviral Activity against Influenza A H1N1n
Strepsils® Original This compound, DCBANo significant activity tandfonline.comresearchgate.netNo significant activity tandfonline.comresearchgate.netModerately active tandfonline.comresearchgate.net
Strepsils® Warm This compound, DCBAActive tandfonline.comresearchgate.netActive tandfonline.comresearchgate.netNot reported
Coldamaris® Iota-CarrageenanHighly active tandfonline.comresearchgate.netHighly active tandfonline.comresearchgate.netHighly active tandfonline.comresearchgate.net

Analytical Methodologies and Quality Control of Amylmetacresol

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography is a foundational analytical technique for separating, identifying, and purifying the components of a mixture. nih.gov For Amylmetacresol (B1666032), both liquid and gas chromatography are employed to ensure the quality and consistency of the active substance and its final formulations. These methods are crucial for routine quality control, stability studies, and the identification of impurities. synzeal.com

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of pharmaceutical compounds due to its speed, sensitivity, and high resolution. researchgate.net It is particularly effective for non-volatile or thermally unstable compounds like this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for pharmaceutical analysis. mdpi.com It utilizes a non-polar stationary phase and a polar mobile phase. Several RP-HPLC methods have been developed and validated for the simultaneous estimation of this compound and other active ingredients, such as Dextromethorphan (B48470) or 2,4-Dichlorobenzyl alcohol, in pharmaceutical dosage forms. sphinxsai.comjetir.org

The development of these methods aims to create simple, rapid, accurate, and precise procedures for routine quality control. sphinxsai.comresearchgate.net Validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. researchgate.net This validation process provides a high degree of assurance that the manufacturing process yields products that meet their predetermined specifications and quality attributes. jetir.org A validated analytical method ensures the generation of consistent, reliable, and accurate data. researchgate.net

Optimizing chromatographic conditions is a critical step in method development to achieve the best possible separation and peak symmetry. nih.gov For this compound analysis, various parameters are adjusted.

Column: A common choice for the separation of this compound is a C18 column. sphinxsai.comresearchgate.net For instance, a Discovery C18 column (250 mm × 4.6 mm, 5 µm) has been successfully used. sphinxsai.comresearchgate.netsphinxsai.com Another option is the Newcrom R1 column, a special reverse-phase column with low silanol (B1196071) activity. sielc.com

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. A frequently used combination is a mixed phosphate (B84403) buffer and acetonitrile (B52724) in a 50:50 ratio. sphinxsai.comresearchgate.netsphinxsai.com For methods compatible with mass spectrometry, phosphoric acid in the buffer can be replaced with formic acid. sielc.com

Flow Rate: A standard flow rate of 1.0 ml/min is often employed to ensure good separation within a reasonable analysis time. sphinxsai.comresearchgate.netsphinxsai.com

Wavelength: Detection is commonly carried out using a PDA (Photodiode Array) detector set to a specific wavelength. A wavelength of 220 nm has been shown to be effective for the simultaneous detection of this compound and Dextromethorphan. sphinxsai.comresearchgate.netsphinxsai.com

The table below summarizes typical chromatographic conditions used in a validated RP-HPLC method for this compound.

ParameterConditionSource(s)
Column Discovery C18 (250 mm x 4.6 mm, 5 µm) sphinxsai.com, sphinxsai.com, researchgate.net
Mobile Phase Mixed Phosphate Buffer : Acetonitrile (50:50 v/v) sphinxsai.com, sphinxsai.com, researchgate.net
Flow Rate 1.0 ml/min sphinxsai.com, sphinxsai.com, researchgate.net
Detector PDA sphinxsai.com, sphinxsai.com, researchgate.net
Detection Wavelength 220 nm sphinxsai.com, sphinxsai.com, researchgate.net
Elution Time ~5.300 minutes sphinxsai.com, sphinxsai.com, researchgate.net

Method validation is performed according to ICH guidelines, assessing several key parameters to ensure the method's reliability. researchgate.net

Linearity: The method demonstrates a direct proportionality between the concentration of this compound and the peak area response. For example, linearity has been established in the concentration range of 0.3-0.9 µg/ml with a correlation coefficient (r²) of 0.999. sphinxsai.comresearchgate.net

Precision: The precision of the method is confirmed by low relative standard deviation (%RSD) values for repeated measurements, typically well below 2%. researchgate.net

Accuracy: Accuracy is often assessed through recovery studies. For this compound, percentage recoveries have been found to be in the range of 99.80% to 101.36%. sphinxsai.comresearchgate.netsphinxsai.com

Specificity: Specificity ensures that the signal measured is from this compound without interference from other components like excipients or other active ingredients. mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified. For this compound, the LOD has been reported as 0.05 µg/ml and the LOQ as 0.15 µg/ml. sphinxsai.comresearchgate.net

The following table presents a summary of validation parameters from a developed RP-HPLC method for this compound.

Validation ParameterResultSource(s)
Linearity Range 0.3 - 0.9 µg/ml sphinxsai.com, researchgate.net
Correlation Coefficient (r²) 0.999 sphinxsai.com, researchgate.net
Accuracy (% Recovery) 99.80% - 101.36% sphinxsai.com, sphinxsai.com, researchgate.net
LOD 0.05 µg/ml sphinxsai.com, researchgate.net
LOQ 0.15 µg/ml sphinxsai.com, researchgate.net
Precision (%RSD) 0.55% researchgate.net

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. semanticscholar.org It is particularly suitable for volatile and semi-volatile substances. ptfarm.pl In the context of this compound, GC is primarily used for the analysis of residual solvents and certain volatile impurities that may be present in the drug substance or final product. ptfarm.pl

The technique involves introducing a vaporized sample into a carrier gas (mobile phase), which then moves through a column (stationary phase). ccsknowledge.com Components separate based on their differential interaction with the stationary phase before being detected. ccsknowledge.com While direct analysis of this compound itself is more commonly done by HPLC, GC is a powerful tool for ensuring that related volatile substances and residual solvents meet the stringent limits set by regulatory bodies like the ICH. ptfarm.pl For less volatile compounds or those with poor chromatographic behavior, derivatization may be used to create a more volatile derivative suitable for GC analysis. google.com

Quality by Design (QbD) Approaches in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. nih.govresearchgate.nethumanjournals.com When extended to analytical methods, this is known as Analytical QbD (AQbD). researchgate.netrjptonline.org

The goal of AQbD is to design a robust method that consistently meets its intended performance criteria throughout its lifecycle. etflin.com This approach moves beyond traditional validation by building quality into the method from the outset.

The process for developing an this compound assay using AQbD would involve:

Defining the Analytical Target Profile (ATP): This first step establishes the goals for the analytical method, such as the required accuracy, precision, and range for quantifying this compound in a lozenge.

Identifying Critical Method Attributes (CMAs) and Critical Method Variables (CMVs): Based on the ATP, the CMAs are the performance characteristics that must be met (e.g., resolution between this compound and an impurity). rjptonline.org The CMVs are the parameters that can affect the CMAs (e.g., mobile phase composition, column temperature, pH). rjptonline.org

Risk Assessment: A risk assessment is performed to identify which CMVs have the highest potential to impact the CMAs.

Method Optimization and Design Space: Using Design of Experiments (DoE), the relationships between the CMVs and CMAs are systematically explored. chalmers.se This allows for the definition of a "Method Operable Design Region" (MODR), or design space, which is the set of operating conditions (e.g., ranges for flow rate and mobile phase percentage) within which the method is proven to perform robustly. etflin.com

Control Strategy and Continuous Improvement: A control strategy is established to manage risk and ensure the method performs as desired when deployed for routine use. nih.gov The QbD framework allows for continuous method improvement within the established design space without requiring re-validation. humanjournals.com

By applying QbD principles to the HPLC or GC methods for this compound, a more robust and flexible analytical procedure can be developed, ensuring reliable quality control throughout the product's lifecycle. nih.govetflin.com

Identification of Critical Quality Attributes (CQAs)

A Critical Quality Attribute (CQA) is a physical, chemical, biological, or microbiological property that must be controlled within a specific limit, range, or distribution to guarantee the desired product quality. microneedleregulatory.orgpqri.org The identification of CQAs for this compound and its formulations is foundational to the manufacturing process and control strategy. americanpharmaceuticalreview.com These attributes are identified based on their potential impact on the safety and efficacy of the drug product. pqri.org

For an this compound-containing product, such as a lozenge, CQAs are determined for the final product, taking into account its intended use. nih.gov Key CQAs for an this compound lozenge would include identity, assay (the amount of the active ingredient), content uniformity, the profile of impurities, and physical characteristics of the dosage form. pqri.orgamazonaws.comgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

Table 1: Example of Critical Quality Attributes (CQAs) for this compound Lozenges

Quality Attribute CQA Justification Potential Measurement Method
Identity YesEnsures the presence of the correct active pharmaceutical ingredient (API).RP-HPLC, comparing retention time with a reference standard. jetir.orgresearchgate.net
Assay YesEnsures the product contains the correct amount of this compound, impacting efficacy.RP-HPLC with UV detection. geneesmiddeleninformatiebank.nlresearchgate.net
Content Uniformity YesGuarantees consistent dosage in each lozenge.As per pharmacopoeial standards. geneesmiddeleninformatiebank.nl
Impurities/Degradation Products YesImpurities can affect the safety and efficacy of the product. researchgate.netRP-HPLC. amazonaws.comresearchgate.net
Appearance YesRelates to product identification and quality perception. Includes color, shape, and surface characteristics. geneesmiddeleninformatiebank.nljetir.orgVisual Inspection.
Average Mass YesEnsures consistency of the dosage unit.Gravimetric measurement. geneesmiddeleninformatiebank.nljetir.org
Microbiological Purity YesEssential for a product intended for oral/throat application to prevent infection.Microbial enumeration tests. amazonaws.comgeneesmiddeleninformatiebank.nl
Dissolution/Disintegration YesAffects the release rate of the API in the mouth and throat, which is critical for a lozenge's local effect. nih.govPharmacopoeial dissolution/disintegration apparatus.

Risk Assessment Techniques (e.g., FMEA)

Risk assessment is a systematic process of organizing information to support a risk decision. In pharmaceutical manufacturing, it is used to identify and rank parameters that could have an impact on the product's CQAs. biopharminternational.combiopharminternational.com A commonly used tool is the Failure Mode and Effects Analysis (FMEA). bachem.comijisrt.com FMEA is a proactive method for evaluating a process to identify where and how it might fail and to assess the relative impact of different failures to identify the parts of the process that are most in need of change. bachem.compqri.org

The FMEA process involves:

Identifying potential failure modes: All the ways a process step could fail. bachem.com

Analyzing the effects: The consequences of those failures. pqri.org

Determining the severity: The seriousness of the effects. pqri.org

Identifying the causes: The root causes of the failure.

Assessing the probability of occurrence: How likely the cause is to occur. pqri.org

Evaluating detectability: The likelihood of detecting the failure before it reaches the consumer. pqri.org

These factors are used to calculate a Risk Priority Number (RPN), which helps prioritize risks for mitigation. bachem.com For this compound lozenge manufacturing, an FMEA would analyze steps from raw material dispensing to final packaging. researchgate.netjddtonline.info

Table 2: Example of a Simplified FMEA for this compound Lozenge Manufacturing

Process Step Potential Failure Mode Potential Effect of Failure Severity (S) Occurrence (O) Detection (D) RPN (S x O x D)
Sugar Syrup Preparation Incorrect addition of raw materials (Sugar, Liquid Glucose)Impact on final lozenge hardness, appearance, and dissolution.73484
Cooking Incorrect cooking temperature or timeCaramelization issues, altered texture, and hardness affecting dissolution CQA.84396
Addition of API Non-uniform mixing of this compoundFailure of Assay and Content Uniformity CQAs.93381
Forming/Stamping Incorrect machine parameters (e.g., pressure, temperature)Defective lozenge shape, weight variation, and surface imperfections.65260

Establishment of Design Space

A design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. biopharminternational.com The establishment of a design space is a core element of the QbD approach, moving beyond testing quality in the final product to building quality into the process itself. nih.govijpsr.com

Developing a design space involves:

Identifying potential critical process parameters (CPPs) and material attributes based on risk assessments like FMEA. biopharminternational.com

Using Design of Experiments (DoE) to systematically study the effects of these parameters on the product's CQAs. nih.gov

Defining a region of operating parameters and material attributes within which the CQAs will be consistently met. researchgate.netnih.gov

Once a design space is approved by regulatory authorities, operating within its boundaries is not considered a change, which allows for greater manufacturing flexibility and facilitates continuous improvement without the need for extensive regulatory post-approval submissions. biopharminternational.combiopharminternational.com For this compound production, a design space could be established for a critical unit operation like cooking, defining the acceptable ranges for temperature and time that ensure the desired lozenge hardness and dissolution profile. ijpsr.com

Stability Studies and Impurity Profiling

Stability testing is crucial to determine the re-test period for the drug substance and the shelf-life for the drug product. europa.eu These studies evaluate the influence of environmental factors like temperature, humidity, and light on the quality of the product over time. amazonaws.com They must be conducted according to ICH Q1A guidelines. europa.eu

For this compound, stability data has been provided for full-scale batches stored at 25°C/60% RH, leading to a re-test period of 2 to 4 years when stored under specified conditions. amazonaws.comgeneesmiddeleninformatiebank.nl Stability studies on finished products, such as lozenges, are conducted in the proposed packaging and assess attributes like appearance, assay, and degradation products at various conditions (e.g., 25°C/60% RH, 30°C/65% RH, and accelerated conditions like 40°C/75% RH). amazonaws.comgeneesmiddeleninformatiebank.nl

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and product. researchgate.net These can be process-related impurities from the synthesis of this compound or degradation products that form during storage. pharmaffiliates.comsynthinkchemicals.com The control of these impurities is critical for product safety. synthinkchemicals.com Several impurities of this compound have been identified and are used as reference standards in quality control testing. pharmaffiliates.comsynthinkchemicals.compharmaffiliates.com

Table 3: Known Impurities of this compound

Impurity Name CAS Number Molecular Formula Molecular Weight Type
Amylcresol EP Impurity A876473-73-3Not AvailableNot AvailableProcess-Related/Pharmacopeial synthinkchemicals.com
This compound - Impurity B (m-Cresol)108-39-4C₇H₈O108.14Process-Related pharmaffiliates.com
This compound - Impurity CNAC₁₂H₁₈O178.28Process-Related pharmaffiliates.com
This compound - Impurity F150033-77-5C₁₂H₁₆O₂192.26Process-Related pharmaffiliates.com
This compound - Impurity G1357600-49-7C₁₂H₂₂O182.30Process-Related pharmaffiliates.com

Pharmaceutical Process Validation for this compound Formulations

Process validation is the documented evidence that a specific process, operated within established parameters, can perform effectively and reproducibly to produce a product meeting its pre-determined specifications and quality attributes. biomedres.usresearchgate.neteuropa.eu It is a fundamental requirement of Current Good Manufacturing Practices (cGMP). researchgate.net For this compound formulations like lozenges, process validation studies are executed for multiple successive batches to demonstrate consistency. jetir.orgjetir.org This involves a validation team from quality assurance, production, and quality control identifying and monitoring key process variables. jetir.org

In-Process Testing and Critical Parameter Evaluation

During the manufacturing of this compound formulations, in-process tests are performed at critical stages to monitor and control the process. jetir.org This ensures that intermediate products meet their specifications before proceeding to the next step, which helps in consistently producing a quality final product. pharmtech.com The identification of Critical Process Parameters (CPPs) is essential for this control. biopharminternational.com

For this compound lozenges, the manufacturing process involves several unit operations with defined critical parameters and in-process controls. jetir.org

Table 4: In-Process Controls for this compound Lozenge Manufacturing

Process Stage Critical Parameter/In-Process Test Acceptance Criteria Reference
Sugar Syrup Preparation Brix Index of syrupSpecific range (e.g., as per batch record) jetir.org
Cooking Syrup Flow Rate380 – 420 Ltr/Hr jetir.org
Cooking Cooking TemperatureSpecific range (e.g., 140-145°C) jetir.org
Mixing Mixing TimeAs per validated time to ensure homogeneity researchgate.net
Rope Forming Rope ThicknessDefined range to ensure lozenge weight uniformity jetir.org
Lozenge Forming Average Weight (of 20 tablets)Within ±10% of the average weight jetir.org
Lozenge Forming DescriptionCircular orange color with orange flavor; permissible for some surface unevenness. jetir.org

Compliance with Regulatory Guidelines (e.g., ICH, GMP)

Compliance with regulatory guidelines is non-negotiable in the pharmaceutical industry to ensure product quality, safety, and efficacy. pharmaguideline.co.uk The entire framework of quality control for this compound, from development using QbD principles to routine manufacturing, is designed to adhere to Good Manufacturing Practices (GMP). pharmacompass.comich.org

The International Council for Harmonisation (ICH) provides a set of globally recognized guidelines that are integral to the quality management of this compound:

ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients): This guideline provides a comprehensive framework for the GMP-compliant manufacturing of APIs like this compound, covering everything from materials management to production and quality controls. ich.orgeuropa.eu

ICH Q8 (Pharmaceutical Development): This guideline outlines the principles of Quality by Design (QbD), encouraging the establishment of a design space and a deeper understanding of the product and process. researchgate.net

ICH Q9 (Quality Risk Management): This provides principles and tools for quality risk management, such as FMEA, which are used to identify and control risks throughout the product lifecycle. jddtonline.info

ICH Q10 (Pharmaceutical Quality System): This guideline describes a model for a pharmaceutical quality system that integrates GMP with the concepts from ICH Q8 and Q9, promoting a lifecycle approach to product quality. jetir.org

Furthermore, active substances like this compound are often required to comply with standards set in major pharmacopoeias, such as the British Pharmacopoeia (BP) or the European Pharmacopoeia (Ph. Eur.), which provide official specifications for identity, purity, and assay. amazonaws.comgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

Toxicological and Safety Considerations in Research

Evaluation of Potential Hypersensitivity Reactions

Hypersensitivity reactions to amylmetacresol (B1666032) are considered rare. drugbank.comwikipedia.org When they do occur, they can manifest with symptoms such as soreness of the tongue, nausea, or dyspepsia. drugbank.comwikipedia.org It is often challenging to attribute these side effects solely to this compound, as it is frequently formulated with other active ingredients like 2,4-dichlorobenzyl alcohol. wikipedia.org

Product information for lozenges containing this compound lists hypersensitivity reactions as a potential adverse effect. nafdac.gov.ng These reactions can include rash, urticaria, and angioedema, which may involve swelling of the face, neck, throat, or tongue and could potentially impact breathing. nafdac.gov.ng The UK's Medicines and Healthcare products Regulatory Agency (MHRA) maintains the Yellow Card Scheme, a system for reporting suspected adverse drug reactions, which includes reports for this compound. mhra.gov.uk However, the existence of a report does not confirm that the medicine caused the reaction. mhra.gov.uk

A systematic review protocol has been developed to assess the effectiveness and risks of this compound/2,4-dichlorobenzyl alcohol lozenges, with the risk of adverse effects, including hypersensitivity reactions, being a specified outcome for investigation. nih.gov

Environmental Risk Assessment of this compound

The environmental risk assessment (ERA) for medicinal products like this compound is a regulatory requirement to evaluate their potential impact on the environment. geneesmiddeleninformatiebank.nl This assessment includes evaluating the substance's properties as Persistent, Bioaccumulative, and Toxic (PBT) and determining the Predicted Environmental Concentration (PEC). researchgate.net

Public assessment reports indicate that for this compound, the PEC in surface water (PECsurfacewater) can exceed the action limit of 0.01 µg/L, which necessitates a more detailed Phase II environmental risk assessment. researchgate.net However, in some cases, using a refined market penetration factor (Fpen), the PEC for this compound has been found to be below this trigger value. wikipedia.org

This compound is not considered to be PBT or very Persistent and very Bioaccumulative (vPvB). wikipedia.org The PBT assessment for this compound has at times been pending due to a lack of consensus on the log Kow (octanol-water partition coefficient) data. researchgate.net

Table 2: Environmental Risk Assessment Parameters for this compound

Parameter Finding Reference
Predicted Environmental Concentration (PEC) in surface water Can be above the action limit of 0.01 µg/L, requiring further assessment. researchgate.net With refined data, it can be below the trigger value. wikipedia.org wikipedia.orgresearchgate.net

Safety Profiles in Specific Populations (e.g., Pregnancy, Lactation, Children)

The safety of this compound in specific populations such as pregnant or lactating women and children has been addressed in regulatory summaries and product characteristics.

Pregnancy: There is a limited amount of data (less than 300 pregnancy outcomes) from the use of this compound in pregnant women. drugbank.commhra.gov.uk Due to the lack of specific studies, it is preferable to avoid the use of this compound during pregnancy as a precautionary measure. drugbank.comnafdac.gov.ng Animal studies have not indicated direct or indirect harmful effects concerning reproductive toxicity. mhra.gov.uk

Lactation: It is unknown whether this compound or its metabolites are excreted in human milk. drugbank.comnafdac.gov.ng Consequently, a risk to newborns or infants cannot be excluded, and its use during breastfeeding is approached with caution. drugbank.comnafdac.gov.ng

Children: The use of this compound-containing lozenges is generally not recommended for young children (typically under 6 or 12 years, depending on the specific product) primarily due to the risk of choking. drugbank.commhra.gov.uk

Table 3: Safety of this compound in Specific Populations

Population Safety Information Reference
Pregnancy Limited data available; avoidance is recommended as a precaution. drugbank.comnafdac.gov.ng
Lactation Excretion in human milk is unknown; a risk to the infant cannot be excluded. drugbank.comnafdac.gov.ng

| Children | Not recommended for young children due to the risk of choking. | drugbank.commhra.gov.uk |

Q & A

Q. What experimental models are suitable for studying amylmetacresol’s mechanism of action as a sodium channel blocker?

this compound inhibits voltage-gated sodium channels (Nav1.2) with an EC50 of 56.3 µM, as demonstrated in HEK293 cell assays using whole-cell patch-clamp electrophysiology. Researchers should employ heterologous expression systems (e.g., HEK293 or CHO cells transfected with Nav1.2) to isolate channel activity. Include negative controls (e.g., untransfected cells) and validate results with reference blockers like tetrodotoxin. Dose-response curves should be generated using concentrations ranging from 1–100 µM to assess potency and efficacy .

Q. How can researchers optimize this compound’s solubility for in vitro antimicrobial assays?

this compound is soluble in ethanol (≥10 mg/mL) and DMSO, but solvent choice depends on assay compatibility. For bacterial or viral inhibition studies, dissolve in ethanol to avoid cytotoxicity from DMSO. Prepare stock solutions under inert gas (e.g., nitrogen) to prevent oxidation. Validate solubility via HPLC or spectrophotometry and confirm stability over the experimental timeframe .

Q. What safety protocols are critical for handling this compound in laboratory settings?

this compound is classified as acutely toxic (oral, H302). Researchers must wear nitrile gloves, lab coats, and eye protection. Work in a fume hood to minimize inhalation risks. Store at -20°C in airtight, light-resistant containers. Dispose of waste via certified hazardous waste programs. Always consult the Safety Data Sheet (SDS) for batch-specific hazards .

Advanced Research Questions

Q. How do computational methods (e.g., ANI-2x, DFT) resolve discrepancies in this compound’s conformational energy profiles?

Torsional energy profiles of this compound’s pentyl chain reveal discrepancies between force field (OPLS) and density functional theory (DFT/B3LYP) predictions. ANI-2x neural networks improve accuracy by incorporating quantum mechanical data. Researchers should compare energy barriers at γ1 and γ2 dihedrals using multi-method validation. For example, DFT predicts a 5.2 kcal/mol barrier at γ1, while ANI-2x aligns closer to experimental NMR data .

Q. What strategies address conflicting data on this compound’s antiviral efficacy across different viral models?

Discrepancies arise from variations in viral lipid membrane composition (e.g., enveloped vs. non-enveloped viruses). Design studies comparing this compound’s virucidal activity against lipid-enveloped viruses (e.g., influenza) and non-enveloped viruses (e.g., rhinovirus). Use plaque reduction assays and quantify viral titer log reductions. Include controls for pH-mediated effects, as this compound’s activity may depend on tertiary structural denaturation .

Q. How can synergistic effects between this compound and dichlorobenzyl alcohol be quantified in combinatorial therapies?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For throat infection models, combine this compound (0.01–1.0% w/v) with dichlorobenzyl alcohol (0.1–2.0% w/v) in lozenge formulations. Assess synergy via time-kill curves in Streptococcus pyogenes biofilms. Statistical validation requires ANOVA with post-hoc Tukey tests to compare monotherapy vs. combination efficacy .

Methodological Considerations

Q. What analytical techniques validate this compound purity in novel formulations?

Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 270 nm. Compare retention times against USP reference standards. For structural confirmation, employ GC-MS or LC-QTOF-MS. Purity thresholds should exceed 98%, as per pharmacopeial guidelines .

Q. How should researchers design ethical clinical trials for this compound-containing therapeutics?

Follow ICH-GCP guidelines. Exclude pregnant participants due to limited reproductive toxicity data (Category D per SPC). Include exclusion criteria for individuals with hypersensitivity to phenolic compounds. Monitor adverse events (e.g., oral mucosal irritation) using CTCAE v5.0 grading. Report adverse event frequencies as “not known” if incidence is below 1/10,000 .

Q. What in silico approaches predict this compound’s pharmacokinetic properties?

Use SwissADME or ADMETLab to estimate logP (3.1), bioavailability (76%), and CYP450 interactions. Molecular docking (AutoDock Vina) into Nav1.2 channels identifies key binding residues (e.g., Phe1764). Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Data Presentation Standards

  • Tables : Include EC50/IC50 values with 95% confidence intervals.
  • Figures : Label torsional angles in Newman projections for computational studies (Fig. 1 in ).
  • Supplemental Data : Provide raw NMR spectra, HPLC chromatograms, and statistical analysis scripts in FAIR-aligned repositories.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.